Cas no 278619-91-3 (6-chloro-1-(4-methoxyphenyl)hexan-1-one)

6-chloro-1-(4-methoxyphenyl)hexan-1-one 化学的及び物理的性質
名前と識別子
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- 6-chloro-1-(4-methoxyphenyl)hexan-1-one
- LogP
- 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
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- インチ: InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3
- InChIKey: NSARVEGIOLYKLI-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C(=O)CCCCCCl
計算された属性
- せいみつぶんしりょう: 240.09181
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 7
じっけんとくせい
- PSA: 26.3
6-chloro-1-(4-methoxyphenyl)hexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206946-2g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 2g |
£424.00 | 2022-03-01 | |
Fluorochem | 206946-1g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 1g |
£249.00 | 2022-03-01 | |
A2B Chem LLC | AF44312-1g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 1g |
$321.00 | 2024-04-20 | |
Crysdot LLC | CD12089079-5g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 95+% | 5g |
$582 | 2024-07-24 | |
Key Organics Ltd | MS-20937-5G |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | >95% | 5g |
£714.00 | 2025-02-08 | |
Key Organics Ltd | MS-20937-1G |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | >95% | 1g |
£275.00 | 2025-02-08 | |
A2B Chem LLC | AF44312-2g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 2g |
$516.00 | 2024-04-20 | |
A2B Chem LLC | AF44312-5g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 5g |
$855.00 | 2024-04-20 | |
Fluorochem | 206946-5g |
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane |
278619-91-3 | 97% | 5g |
£730.00 | 2022-03-01 |
6-chloro-1-(4-methoxyphenyl)hexan-1-one 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
6-chloro-1-(4-methoxyphenyl)hexan-1-oneに関する追加情報
Comprehensive Analysis of 6-chloro-1-(4-methoxyphenyl)hexan-1-one (CAS No. 278619-91-3): Properties, Applications, and Industry Trends
6-chloro-1-(4-methoxyphenyl)hexan-1-one (CAS 278619-91-3) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This chlorinated ketone derivative features a unique molecular structure combining a methoxyphenyl group with a chlorohexanone backbone, making it valuable for synthetic applications. Researchers are particularly interested in its potential as a building block for bioactive molecules, given its balanced lipophilicity and electronic properties.
Recent studies highlight the compound's relevance in drug discovery, especially for targeting neurological and metabolic disorders. Its structural motif appears in several investigational compounds, aligning with current trends in fragment-based drug design. The methoxy group contributes to enhanced blood-brain barrier penetration, while the chloroalkyl chain allows for further functionalization – a key consideration for medicinal chemists optimizing ADME properties.
From a synthetic chemistry perspective, 6-chloro-1-(4-methoxyphenyl)hexan-1-one serves as a versatile intermediate. Its carbonyl group enables nucleophilic additions, and the chlorine substituent facilitates substitution reactions. These characteristics make it valuable for constructing heterocyclic compounds, particularly in the development of kinase inhibitors and GPCR modulators – two hot topics in current pharmaceutical research.
The compound's physicochemical properties have been carefully characterized. With a molecular weight of 240.72 g/mol and moderate polarity, it demonstrates good solubility in common organic solvents like DMSO and dichloromethane. These properties make it practical for laboratory-scale reactions and compatible with various high-throughput screening platforms. Stability studies indicate proper storage under inert atmosphere at -20°C preserves its reactivity for extended periods.
Industry analysts note growing demand for functionalized aromatic ketones like 6-chloro-1-(4-methoxyphenyl)hexan-1-one, driven by expanding contract research organizations and academic drug discovery programs. The compound's structure-activity relationship potential makes it particularly valuable for lead optimization studies. Several patent applications have recently emerged featuring derivatives of this scaffold, particularly in therapeutic areas addressing neurodegeneration and metabolic syndrome.
Quality control protocols for CAS 278619-91-3 typically involve HPLC purity assessment (>98%) and comprehensive spectroscopic characterization (NMR, MS). Advanced analytical techniques like LC-MS/MS are employed to detect potential impurities at trace levels, crucial for pharmaceutical applications. The synthetic route optimization has been a focus area, with recent improvements yielding higher atom economy and reduced environmental impact – addressing growing concerns about green chemistry in fine chemical production.
Emerging applications extend beyond pharmaceuticals. Material scientists are exploring its use in photoinitiator systems and as a precursor for liquid crystal intermediates. The compound's UV absorption characteristics around 280 nm make it potentially useful in photoresist formulations. These diverse applications contribute to its growing commercial significance in specialty chemical markets.
Safety assessments indicate standard laboratory precautions are sufficient when handling 6-chloro-1-(4-methoxyphenyl)hexan-1-one. Proper PPE including gloves and eye protection is recommended, along with adequate ventilation. The compound's GHS classification suggests it may cause skin and eye irritation, warranting careful handling procedures typical for organic intermediates of this class.
Market intelligence suggests the global availability of CAS 278619-91-3 remains limited to specialized chemical suppliers, with lead times varying based on synthesis complexity. Current pricing reflects its status as a low-volume high-value chemical intermediate. Procurement specialists recommend verifying certificates of analysis and considering custom synthesis options for larger-scale requirements.
Future research directions likely include exploring its catalytic applications and further derivatization for combinatorial chemistry libraries. The compound's structural features position it well for click chemistry applications, particularly in bioconjugation strategies. As synthetic methodologies advance, particularly in C-H activation and flow chemistry, new pathways for its utilization are expected to emerge.
For researchers working with 6-chloro-1-(4-methoxyphenyl)hexan-1-one, recent literature suggests promising results in asymmetric synthesis applications. The prochiral nature of the carbonyl group allows for various enantioselective transformations, important for developing chiral drugs. Several studies have demonstrated its utility in constructing stereogenic centers through innovative catalytic systems.
Environmental fate studies indicate the compound undergoes biodegradation under appropriate conditions, with half-life estimates varying based on microbial activity and environmental factors. This information becomes increasingly relevant as regulatory bodies emphasize sustainable chemistry practices. Proper waste management protocols should be followed according to local regulations when handling this material.
In conclusion, 6-chloro-1-(4-methoxyphenyl)hexan-1-one (CAS 278619-91-3) represents a chemically versatile building block with growing importance across multiple research domains. Its balanced molecular features, synthetic flexibility, and emerging applications position it as a compound of continuing interest in both academic and industrial settings. As research into targeted therapeutics and advanced materials progresses, the significance of such specialized intermediates will likely increase, driving further innovation in their production and application.
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